Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an aminomethyl group is introduced to the pyrrolidine ring.
Esterification: The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(aminomethyl)-1-(1H-pyrrol-3-yl)pyrrolidine-2-carboxylate: Lacks the methyl group on the pyrrole ring.
Ethyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate: Has an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-14-6-5-10(8-14)15-9(7-13)3-4-11(15)12(16)17-2/h5-6,8-9,11H,3-4,7,13H2,1-2H3 |
InChI Key |
STWYPOYFOIOCAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)N2C(CCC2C(=O)OC)CN |
Origin of Product |
United States |
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